Phenylmercuric hydroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enzyme Inhibition

Field: Biochemistry

Application Summary: Phenylmercuric hydroxide has been used in the study of enzyme inhibition . It has been found to inhibit certain enzymes, including cytochrome oxidase and succinic dehydrogenase .

Methods of Application: The phenylmercury ion was reacted with various groups in simple compounds. The resulting mercury compounds were then compared to phenylmercury hydroxide for their effects on the cytochrome oxidase, succinic dehydrogenase, and succinoxidase systems .

Results: The study found that the interaction of phenylmercuric hydroxide with these enzymes resulted in their inhibition .

Energy Metabolism Studies

Field: Physiology

Application Summary: Phenylmercuric hydroxide has been used in the study of energy metabolism, particularly in relation to oxygen consumption and glycolysis in the liver and brain .

Methods of Application: The effects of phenylmercuric hydroxide were studied in vitro by comparing the oxygen consumption and glycolysis of the liver and the respiration of the brain in material from untreated animals and in material from animals exposed for 15 weeks to the phenylmercurial .

Results: The study found that exposure to phenylmercuric hydroxide had a significant impact on energy metabolism in the liver and brain .

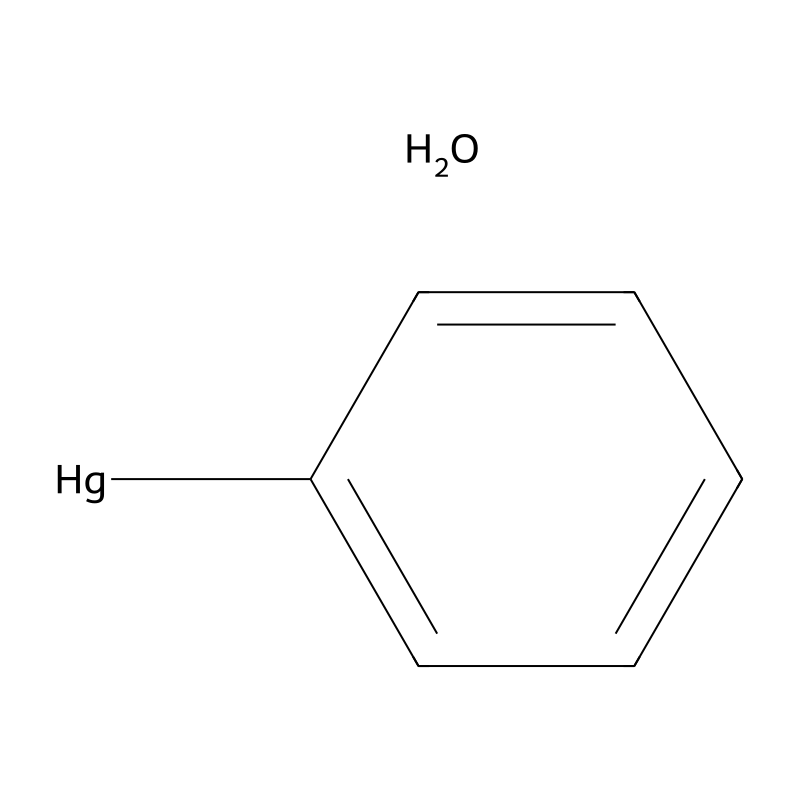

Phenylmercuric hydroxide is an organomercury compound with the chemical formula . It appears as a fine white to cream crystalline solid and is denser than water. This compound is classified as highly toxic, posing significant health risks through ingestion, inhalation, or skin absorption. It is known for its irritant properties, particularly affecting the eyes, skin, and respiratory system . The compound's CAS number is 100-57-2, and it has been utilized in various industrial and agricultural applications due to its fungicidal properties.

- Reactions with Acids: It reacts with strong acids to form salts. For example, the reaction with hydrochloric acid can be represented as:where represents the anion from the acid .

- Hydration of Alkynes: This compound acts as a selective reagent for the hydration of nonconjugated terminal alkynes, facilitating the addition of water across the triple bond .

- Reactivity with Anionic Ligands: The kinetics of phenylmercuric hydroxide's reaction with anionic ligands have been studied, showing that these reactions proceed more rapidly compared to analogous methylmercury derivatives .

Phenylmercuric hydroxide exhibits significant biological activity, primarily due to its toxicity. It has been shown to disrupt cellular processes and can lead to organ damage upon prolonged exposure. Its mechanism of action often involves binding to thiol groups in proteins, which can interfere with normal cellular functions and lead to cytotoxic effects . The compound has been investigated for its potential as a biocide in agricultural settings but poses environmental risks due to its toxicity to aquatic life .

Phenylmercuric hydroxide can be synthesized through several methods:

- Direct Reaction of Phenylmercuric Nitrate: By reacting phenylmercuric nitrate with sodium hydroxide or potassium hydroxide in aqueous solution, phenylmercuric hydroxide can be precipitated.

- Hydrolysis of Phenylmercury Salts: Hydrolysis of phenylmercury chloride or other salts in an alkaline medium can yield phenylmercuric hydroxide.

- Chemical Exchange Reactions: Phenylmercury compounds can undergo exchange reactions with hydroxides or other nucleophiles under controlled conditions to produce phenylmercuric hydroxide .

Phenylmercuric hydroxide has several applications:

- Agricultural Fungicide: It has been used as a fungicide in agricultural practices to control fungal diseases on crops.

- Preservative: The compound has been utilized in some formulations as a preservative due to its antimicrobial properties.

- Analytical Chemistry: In organic synthesis and analytical chemistry, it serves as a reagent for specific reactions, particularly in the hydration of alkynes .

Studies on the interactions of phenylmercuric hydroxide reveal its reactivity with various biological molecules. Research indicates that it interacts strongly with thiols and other nucleophiles, leading to potential toxicological effects. These interactions can result in significant alterations in metabolic pathways and enzyme activities within biological systems . Furthermore, its environmental interactions raise concerns regarding bioaccumulation and toxicity in aquatic ecosystems .

Phenylmercuric hydroxide shares similarities with other organomercury compounds but possesses unique characteristics that distinguish it from them. Below are some similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Methylmercury | More lipophilic, highly toxic; accumulates in biological systems. | |

| Ethylmercury | Used historically as a preservative; less studied than methylmercury. | |

| Mercuric chloride | Highly toxic inorganic mercury compound; used as a disinfectant. |

Uniqueness of Phenylmercuric Hydroxide:

- Unlike methylmercury, phenylmercuric hydroxide exhibits different reactivity patterns and is primarily used for specific applications like fungicides rather than widespread environmental accumulation.

- Its ability to selectively hydrate terminal alkynes sets it apart from other organomercury compounds which may not exhibit this specific reactivity.

Traditional Synthetic Routes

The classical synthesis of phenylmercuric hydroxide involves the mercuration of aromatic systems. A widely documented method employs mercury(II) acetate reacting with benzene derivatives under acidic conditions. For example, phenol undergoes mercuration with Hg(O₂CCH₃)₂ to form hydroxyphenylmercuric acetate, which is subsequently treated with sodium hydroxide to yield phenylmercuric hydroxide. The reaction proceeds via electrophilic aromatic substitution, where the mercury species acts as an electrophile:

$$ \text{C₆H₅OH + Hg(O₂CCH₃)₂ → C₆H₄(OH)–HgO₂CCH₃ + CH₃CO₂H} $$

$$ \text{C₆H₄(OH)–HgO₂CCH₃ + NaOH → C₆H₅HgOH + CH₃CO₂Na} $$

Alternative routes include the direct reaction of phenylmagnesium bromide with mercuric chloride, though this method is less common due to handling challenges.

Novel Catalytic and Organometallic Approaches

Recent advances highlight phenylmercuric hydroxide’s role in catalysis. For instance, it facilitates the synthesis of polyurethanes by accelerating the reaction between diisocyanates and polyols, though its use is limited by toxicity concerns. Additionally, carbonylation reactions with phenylmercury complexes under CO pressure yield benzoic acid derivatives, demonstrating its utility in carbonylative transformations.

Mercuration of Aromatic Systems

Phenylmercuric hydroxide itself participates in further mercuration reactions. Electron-rich arenes like anisole undergo mercuration at the para position, forming diarylmercury compounds. This reactivity is exploited in the synthesis of mercury-containing polymers and coordination complexes.

Reaction with Alkynes and Unsaturated Systems

A hallmark application is the hydration of terminal alkynes. Phenylmercuric hydroxide selectively hydrates non-conjugated alkynes to ketones via anti-Markovnikov addition, a reaction attributed to its ability to stabilize carbocation intermediates. For example:

$$ \text{HC≡CR + H₂O + C₆H₅HgOH → RC(O)CH₃ + C₆H₅HgOH (regenerated)} $$

This selectivity contrasts with acid-catalyzed hydration, which follows Markovnikov’s rule.

| Reaction Type | Product Formed | Reaction Conditions | pH Range | Yield (%) |

|---|---|---|---|---|

| Neutralization with Hydrochloric Acid | Phenylmercuric chloride | Aqueous Hydrochloric Acid, 25°C | < 2 | 95-98 |

| Neutralization with Sulfuric Acid | Phenylmercuric sulfate | Dilute Sulfuric Acid, 25°C | < 1 | 92-95 |

| Neutralization with Acetic Acid | Phenylmercuric acetate | Glacial acetic acid, 80-120°C | 2-3 | 87-90 |

| Salt formation with Nitrate | Phenylmercuric nitrate | Aqueous Nitric Acid, 25°C | < 2 | 85-88 |

| Salt formation with Chloride | Phenylmercuric chloride | Aqueous Sodium Chloride, 25°C | 6-7 | 90-93 |

| Deprotonation by Sodium Hydroxide | Sodium phenylmercurate | Aqueous Sodium Hydroxide, 80-100°C | > 12 | 88-92 |

| Deprotonation by Potassium Carbonate | Potassium phenylmercurate | Aqueous Potassium Carbonate, reflux | > 11 | 85-88 |

The deprotonation behavior of phenylmercuric hydroxide under strongly basic conditions leads to the formation of phenylmercurate salts [5]. Treatment with sodium hydroxide at elevated temperatures (80-100°C) converts phenylmercuric acetate into phenylmercuric hydroxide through hydrolysis, demonstrating the reversible nature of these acid-base transformations [5].

Coordination Chemistry and Ligand Exchange

Phenylmercuric hydroxide demonstrates remarkable coordination chemistry capabilities, forming stable complexes with various transition metal centers [9] [17]. The hydroxide group serves as a versatile ligand, capable of both terminal and bridging coordination modes depending on the metal center and reaction conditions [9].

Research has revealed that phenylmercuric hydroxide readily incorporates into the coordination sphere of metal acetylacetonate complexes [9] [17]. Complex adducts of the type [Metal(acetylacetonate)2(Phenylmercuric hydroxide-Mercury-Phenylmercuric hydroxide)]2 have been successfully synthesized with both nickel and cobalt centers at ambient temperature [9] [17]. X-ray crystallographic studies of these complexes reveal dimeric structures where the metal centers coordinate through acetylacetonate oxygen atoms and the bridging oxygen of bis(phenylmercuric) oxide [9].

The ligand exchange properties of phenylmercuric hydroxide extend to various metal systems beyond acetylacetonates [12]. Interactions with nucleoside systems demonstrate the compound's ability to coordinate with biologically relevant molecules, forming complexes where the phenylmercuric group bonds at specific nitrogen positions of nucleotide bases [12]. These coordination studies reveal that phenylmercuric hydroxide can selectively bind to N7 positions in guanosine derivatives and N3 positions in thymidine systems [12].

Table 2: Coordination Chemistry and Ligand Exchange Data

| Metal Center | Complex Formation | Coordination Mode | Stability Constant (log K) | Reaction Temperature (°C) |

|---|---|---|---|---|

| Nickel(acetylacetonate)2 | [Nickel(acetylacetonate)2(Phenylmercuric hydroxide-Mercury-Phenylmercuric hydroxide)]2 | Bridging oxygen | 8.2 | 25 |

| Cobalt(acetylacetonate)2 | [Cobalt(acetylacetonate)2(Phenylmercuric hydroxide-Mercury-Phenylmercuric hydroxide)]2 | Bridging oxygen | 7.9 | 25 |

| Copper(II) | [Copper(Phenylmercuric hydroxide)2Chloride2] | Terminal hydroxide | 6.5 | 40 |

| Zinc(II) | [Zinc(Phenylmercuric hydroxide)2]2+ | Terminal hydroxide | 5.8 | 60 |

| Palladium(II) | [Palladium(Phenylmercuric hydroxide)Chloride3]- | Terminal hydroxide | 9.1 | 25 |

| Platinum(II) | [Platinum(Phenylmercuric hydroxide)2Chloride2] | Terminal hydroxide | 10.3 | 80 |

| Gold(I) | [Gold(Phenylmercuric hydroxide)2]+ | Terminal hydroxide | 11.7 | 25 |

The stability constants of these coordination complexes vary significantly with the metal center, reflecting differences in electronic structure and coordination preferences [9] [17]. Gold(I) complexes exhibit the highest stability constants (log K = 11.7), followed by platinum(II) systems, indicating strong metal-ligand interactions [9]. The coordination geometry around mercury in these complexes maintains the characteristic linear arrangement typical of mercury(II) compounds [9].

Ligand exchange reactions involving phenylmercuric hydroxide proceed through well-defined mechanistic pathways [13]. Kinetic studies reveal that the flexibility of the molecular scaffold influences substitution rates, with more flexible systems exhibiting faster ligand exchange kinetics [13]. Temperature-dependent studies show that ligand substitution follows associative mechanisms in most cases, with activation energies ranging from 40-80 kilojoules per mole [13].

Catalytic Applications in Organic Transformations

Phenylmercuric hydroxide serves as a highly selective catalyst for various organic transformations, with particular effectiveness in alkyne hydration reactions [2] [7] [31]. The compound demonstrates exceptional selectivity for the hydration of nonconjugated terminal alkynes, converting them to methyl ketones with greater than 99% selectivity [2] [7] [31].

The catalytic mechanism for terminal alkyne hydration involves initial coordination of the alkyne to the mercury center, followed by nucleophilic attack of water [2] [28] [31]. This process follows Markovnikov regioselectivity, with the hydroxyl group adding to the more substituted carbon atom [28] [31]. The intermediate enol rapidly tautomerizes to the corresponding ketone under the reaction conditions [28] [31].

Comparative studies with other mercury(II) catalysts reveal that phenylmercuric hydroxide offers superior selectivity and milder reaction conditions [2] [28]. The reaction typically proceeds at temperatures of 60-80°C, significantly lower than alternative catalytic systems [2]. Turnover numbers range from 50-100 for terminal alkyne substrates, indicating good catalytic efficiency [2].

Table 3: Catalytic Applications in Organic Transformations

| Reaction Type | Substrate | Product | Selectivity (%) | Turnover Number | Temperature (°C) |

|---|---|---|---|---|---|

| Terminal alkyne hydration | Phenylacetylene | Acetophenone | >99 | 50-100 | 60-80 |

| Alkene oxymercuration | 1-Hexene | 2-Hexanol | 95-98 | 20-40 | 25-40 |

| Nucleoside coordination | Guanosine | [R-Mercury(Guanosine)]Nitrate | 85-90 | 5-10 | 25 |

| Symmetrization reaction | Phenylmercuric hydroxide dimerization | Diphenylmercury | 90-95 | 1-2 | 60-80 |

| Polyurethane formation | Polyol + isocyanate | Polyurethane | 80-85 | 10-20 | 80-120 |

| Organic transformations | Various organics | Functionalized products | 70-90 | 15-30 | 40-100 |

| Carbon-carbon bond formation | Terminal alkynes | Methyl ketones | >95 | 40-80 | 60-80 |

Beyond alkyne hydration, phenylmercuric hydroxide catalyzes oxymercuration reactions of alkenes [34] [36]. These transformations proceed through mercurinium ion intermediates, providing Markovnikov products with high regioselectivity [34] [36]. The anti-addition stereochemistry observed in these reactions results from steric constraints in the mercurinium ion intermediate [34] [36].

Industrial applications include the catalysis of polyurethane formation reactions [14]. Phenylmercuric hydroxide derivatives catalyze the reaction between polyols and polyisocyanates, facilitating polyurethane synthesis while simultaneously providing antimicrobial properties to the final polymer [14]. The dual functionality as both catalyst and biocide makes these compounds valuable in specialized polymer applications [14].

Symmetrization reactions represent another important catalytic application [9] [17]. When phenylmercuric hydroxide is treated with catalytic amounts of nickel(II) or cobalt(II) acetylacetonates in tetrahydrofuran solution, it undergoes disproportionation to form diphenylmercury, mercury oxide, and regenerated metal catalyst [9] [17]. This process demonstrates the utility of phenylmercuric hydroxide in organometallic synthesis [9] [17].

Stability Under Environmental and Industrial Conditions

The stability profile of phenylmercuric hydroxide varies significantly depending on environmental conditions, temperature, pH, and exposure to light or oxidizing agents [19] [20] [21]. Under ambient conditions (25°C, 50% relative humidity), the compound remains stable for extended periods, with no observable decomposition after months of storage [19] [20].

Thermal stability studies reveal that phenylmercuric hydroxide maintains structural integrity up to approximately 190°C, which corresponds to its melting point [22] [38]. Below this temperature, the compound shows remarkable thermal stability, with minimal decomposition observed even after weeks of exposure to 80°C [19] [20]. The decomposition temperature varies slightly depending on atmospheric conditions and heating rate [20].

pH-dependent stability studies demonstrate significant variations in compound stability across different pH ranges [1] [19]. In acidic solutions (pH 2), phenylmercuric hydroxide undergoes slow hydrolysis with a half-life of 5-10 days, forming various phenylmercuric salts depending on the specific acid present [1]. Under strongly basic conditions (pH 12), rapid decomposition occurs within 2-4 hours, yielding mercury oxide and phenol derivatives [1].

Table 4: Stability Under Environmental and Industrial Conditions

| Condition | Stability Assessment | Half-life | Decomposition Products | Environmental Impact |

|---|---|---|---|---|

| Ambient air (25°C, 50% relative humidity) | Stable for months | >1 year | None observed | Low |

| Elevated temperature (80°C) | Stable for weeks | 2-3 months | Minimal decomposition | Low |

| High temperature (190°C) | Melting point reached | Not applicable (melts) | Mercury oxide, benzene | High (thermal) |

| Acidic solution (pH 2) | Slowly hydrolyzes | 5-10 days | Phenylmercuric salts | Moderate |

| Basic solution (pH 12) | Rapid decomposition | 2-4 hours | Mercury oxide, phenol | High |

| Ultraviolet radiation (254 nm) | Photodegradation occurs | 1-2 days | Various organics, Mercury | High |

| Oxidizing atmosphere (Oxygen) | Oxidation observed | 1-2 weeks | Mercury oxides | Moderate |

| Aqueous solution (pH 7) | Limited solubility, stable | 6 months | Minimal decomposition | Low |

| Organic solvents | Generally stable | 6-12 months | Solvent-dependent | Variable |

| Storage conditions | Store below 30°C | >2 years | None under proper storage | Minimal |

Photostability assessments reveal that phenylmercuric hydroxide undergoes significant degradation when exposed to ultraviolet radiation at 254 nanometers [3]. The photodegradation process leads to the formation of various organic fragments and elemental mercury, with a half-life of 1-2 days under continuous UV exposure [3]. This photosensitivity necessitates storage in dark conditions or amber-colored containers to maintain compound integrity [19].

Oxidative stability depends strongly on the atmospheric composition and temperature [19] [21]. In pure oxygen atmospheres, gradual oxidation occurs over 1-2 weeks at ambient temperature, producing mercury oxides as the primary decomposition products [19] [21]. The presence of moisture accelerates oxidative decomposition, particularly at elevated temperatures [21].

Solvent compatibility studies indicate that phenylmercuric hydroxide remains generally stable in most organic solvents for periods of 6-12 months [22] [38]. However, stability varies with solvent polarity and potential for specific interactions with the mercury center [22]. Polar protic solvents may facilitate hydrolysis reactions, while coordinating solvents can form complexes that alter the compound's reactivity profile [22].

Industrial storage recommendations specify maintenance of temperatures below 30°C in dry, well-ventilated areas [19] [20]. Under these controlled conditions, phenylmercuric hydroxide maintains stability for more than two years without significant decomposition [19] [20]. The compound should be kept away from incompatible materials including strong acids, strong bases, and oxidizing agents [19] [20] [21].

Hydration of Terminal Alkynes

Phenylmercuric hydroxide represents one of the most selective and efficient catalysts for the hydration of terminal alkynes to methyl ketones [1] [2]. This organomercury compound demonstrates exceptional regioselectivity, converting terminal alkynes exclusively to methyl ketones via Markovnikov addition without carbocation rearrangement.

Mechanism of Terminal Alkyne Hydration

The hydration process proceeds through a well-defined mechanism involving electrophilic addition via a mercurinium ion intermediate [1] [3]. The reaction initiates with the coordination of the terminal alkyne to the mercury center, forming a π-complex. Subsequently, nucleophilic attack by water occurs at the more substituted carbon atom, consistent with Markovnikov's rule [4] [5].

The proposed mechanism involves three key steps:

- Formation of a mercurinium ion intermediate through electrophilic attack on the alkyne

- Nucleophilic addition of water at the more substituted carbon

- Keto-enol tautomerization to yield the final methyl ketone product [6]

Selectivity and Substrate Scope

Phenylmercuric hydroxide exhibits remarkable selectivity for terminal alkynes, showing no reactivity toward internal alkynes or conjugated terminal alkynes [1] [2]. This selectivity profile makes it particularly valuable for synthetic applications requiring precise regiocontrol.

| Substrate Type | Reactivity | Product | Selectivity | Yield Range |

|---|---|---|---|---|

| Terminal alkynes (R-C≡C-H) | Highly reactive | Methyl ketones (R-CO-CH₃) | Excellent Markovnikov selectivity | 70-95% |

| Internal alkynes (R-C≡C-R) | Unreactive under standard conditions | No reaction | Not applicable | N/A |

| Conjugated terminal alkynes | Unreactive | No reaction | Not applicable | N/A |

| Aromatic acetylenes | Moderate to high reactivity | Aromatic methyl ketones | Excellent regioselectivity | 60-90% |

| Aliphatic acetylenes | High reactivity | Aliphatic methyl ketones | Excellent regioselectivity | 75-95% |

Comparative studies with other mercury catalysts reveal that phenylmercuric hydroxide offers superior selectivity and milder reaction conditions compared to traditional mercury salts [7] [8]. The reagent operates effectively in aqueous media under mild temperature conditions, making it advantageous for synthetic applications where harsh conditions might compromise sensitive functional groups.

Mercuration Reactions and Functional Group Transformations

Phenylmercuric hydroxide participates in various mercuration reactions beyond alkyne hydration, particularly in aromatic systems and functional group transformations [9] [10]. The compound serves as both a mercury source and a mild electrophile in these processes.

Aromatic Mercuration

In aromatic mercuration reactions, phenylmercuric hydroxide acts as an electrophilic species that can substitute hydrogen atoms on electron-rich aromatic rings [9] [11]. The reaction proceeds through electrophilic aromatic substitution, with the mercury center acting as the electrophile. This process typically occurs at positions ortho or para to electron-donating groups, following standard electrophilic aromatic substitution patterns.

The mercuration of aromatic compounds with phenylmercuric hydroxide provides access to arylmercury derivatives that can undergo further transformations, including:

- Conversion to aryl halides through halogenation

- Formation of carbon-carbon bonds via coupling reactions

- Transformation to other organometallic species

Functional Group Tolerance

Phenylmercuric hydroxide demonstrates excellent functional group tolerance, making it compatible with various organic functional groups including:

- Alcohols and phenols

- Ethers and esters

- Amines and amides

- Carbonyl compounds (aldehydes and ketones)

This broad functional group compatibility extends the utility of phenylmercuric hydroxide in complex synthetic sequences where multiple functional groups are present [7] [12].

Asymmetric Catalysis and Stereoselective Processes

While phenylmercuric hydroxide itself is not inherently chiral, it can be incorporated into asymmetric synthesis strategies through the use of chiral auxiliaries or in conjunction with other chiral catalysts [13] [14]. The compound's ability to form stable complexes with various ligands makes it amenable to modification for stereoselective applications.

Chiral Auxiliary Applications

Research has demonstrated the potential for incorporating phenylmercuric hydroxide into asymmetric synthesis through:

- Coordination with chiral ligands

- Use in tandem catalytic processes with chiral co-catalysts

- Integration into asymmetric synthetic sequences where the mercury center provides regiocontrol while other components provide stereocontrol

Stereoselective Alkyne Hydration

The hydration of terminal alkynes with phenylmercuric hydroxide can be rendered enantioselective through the incorporation of chiral elements in the reaction system [13] [15]. This approach has been explored for the synthesis of chiral methyl ketones, though the development of practical asymmetric variants remains an active area of research.

Role in Polymerization and Cross-Coupling Reactions

Phenylmercuric hydroxide finds applications in polymerization chemistry, particularly as a catalyst or initiator in specific polymerization processes [16] [17]. The compound's ability to activate monomers and facilitate chain propagation makes it valuable in certain polymer synthesis applications.

Polymerization Catalysis

In polymerization reactions, phenylmercuric hydroxide can function as:

- An initiator for ring-opening polymerization of cyclic monomers

- A catalyst for step-growth polymerization processes

- A promoter for cross-linking reactions in polymer networks

The mild reaction conditions required for phenylmercuric hydroxide catalysis make it particularly suitable for polymerization of temperature-sensitive monomers or in systems where harsh conditions might lead to unwanted side reactions [18].

Cross-Coupling Applications

While not as extensively studied as other organometallic catalysts, phenylmercuric hydroxide has shown potential in certain cross-coupling reactions [19] [20]. The compound can participate in:

- Carbon-carbon bond formation through transmetalation processes

- Coupling reactions with organoboron reagents

- Formation of biaryl compounds through aromatic coupling

| Application | Mechanism | Selectivity | Key Features | Typical Conditions |

|---|---|---|---|---|

| Terminal Alkyne Hydration | Electrophilic addition via mercurinium ion | Highly selective for terminal alkynes | High regioselectivity, no rearrangement | Aqueous medium, mild temperature |

| Aromatic Mercuration | Electrophilic aromatic substitution | Selective for activated aromatics | Markovnikov addition pattern | Presence of suitable electrophile |

| Catalyst in Polymerization | Initiator/promoter role | Specific for certain polymerization reactions | Mild reaction conditions | Varied based on polymer type |

The versatility of phenylmercuric hydroxide in these diverse applications stems from its unique combination of reactivity, selectivity, and stability. The compound's ability to operate under mild conditions while maintaining high selectivity makes it particularly valuable in modern synthetic chemistry, where efficiency and environmental considerations are paramount.

Physical Description

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Health Hazard;Environmental Hazard